molecular formula C18H12O3 B14724561 4H-3,7-Methanobenzo[3,4]cyclohepta[1,2-d]oxonine-4,6(10H)-dione CAS No. 5649-44-5

4H-3,7-Methanobenzo[3,4]cyclohepta[1,2-d]oxonine-4,6(10H)-dione

Cat. No.: B14724561
CAS No.: 5649-44-5
M. Wt: 276.3 g/mol
InChI Key: YYVKWOIUBJWJRE-UHFFFAOYSA-N
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Description

4H-3,7-Methanobenzo[3,4]cyclohepta[1,2-d]oxonine-4,6(10H)-dione is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of oxygen and nitrogen atoms in its structure makes it a versatile molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-3,7-Methanobenzo[3,4]cyclohepta[1,2-d]oxonine-4,6(10H)-dione typically involves multi-step organic reactions. One common method involves the reaction of 8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one with arylidenemalononitriles, forming the corresponding condensed 2-amino-4H-pyrans . Another approach includes the reaction with 3-(dicyanomethylene)indolin-2-ones to yield spirocyclic 2-amino-4H-pyrans . These reactions are usually carried out under controlled conditions, such as specific temperatures and the presence of catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4H-3,7-Methanobenzo[3,4]cyclohepta[1,2-d]oxonine-4,6(10H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the specific reagents used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4H-3,7-Methanobenzo[3,4]cyclohepta[1,2-d]oxonine-4,6(10H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4H-3,7-Methanobenzo[3,4]cyclohepta[1,2-d]oxonine-4,6(10H)-dione involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and inducing apoptosis through the mitochondrial pathway . This makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with comparable structures, such as:

Uniqueness

What sets 4H-3,7-Methanobenzo[3,4]cyclohepta[1,2-d]oxonine-4,6(10H)-dione apart is its specific arrangement of atoms and the presence of both oxygen and nitrogen in its ring structure

Properties

CAS No.

5649-44-5

Molecular Formula

C18H12O3

Molecular Weight

276.3 g/mol

IUPAC Name

17-oxatetracyclo[13.3.1.02,12.06,11]nonadeca-1,3,6,8,10,12,14-heptaene-16,18-dione

InChI

InChI=1S/C18H12O3/c19-17-12-8-9-15-13-6-2-1-4-11(13)5-3-7-14(15)16(10-12)18(20)21-17/h1-4,6-9H,5,10H2

InChI Key

YYVKWOIUBJWJRE-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C3CC(=CC=C2C4=CC=CC=C41)C(=O)OC3=O

Origin of Product

United States

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